molecular formula C34H45BrN4O4 B1649304 Tazemetostat hydrobromide CAS No. 1467052-75-0

Tazemetostat hydrobromide

カタログ番号: B1649304
CAS番号: 1467052-75-0
分子量: 653.6 g/mol
InChIキー: UQRICAQPWZSJNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タゼメトスタット臭化水素酸塩は、ヒストンメチルトランスフェラーゼのエンハンサーオブゼストホモログ2(EZH2)の強力で選択的な阻害剤です。 主に上皮肉腫や再発性または難治性の濾胞性リンパ腫などのさまざまな癌の治療のための抗悪性腫瘍剤として使用されます 。EZH2を阻害することにより、タゼメトスタット臭化水素酸塩は癌細胞の増殖と増殖を防ぐのに役立ちます。

2. 製法

合成経路と反応条件: タゼメトスタット臭化水素酸塩は、臭化水素酸塩の形成を含む一連の化学反応によって合成されます。合成経路には通常、以下のステップが含まれます。

工業生産方法: タゼメトスタット臭化水素酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 生産プロセスは、規制基準を遵守し、最終製品の安全性と有効性を確保するために慎重に監視されます .

準備方法

Synthetic Routes and Reaction Conditions: Tazemetostat Hydrobromide is synthesized through a series of chemical reactions involving the formation of the hydrobromide salt. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The production process is carefully monitored to comply with regulatory standards and ensure the safety and efficacy of the final product .

化学反応の分析

反応の種類: タゼメトスタット臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物には、タゼメトスタットのさまざまな代謝物や誘導体があり、それらは異なる薬理学的特性を持っている可能性があります .

4. 科学研究への応用

タゼメトスタット臭化水素酸塩は、以下を含む幅広い科学研究への応用があります。

    化学: エピジェネティックな調節と遺伝子発現におけるEZH2の役割を研究するためのツール化合物として使用されます。

    生物学: 細胞分化、増殖、アポトーシスなどの細胞プロセスに対するその影響について調査されています。

    医学: 上皮肉腫や濾胞性リンパ腫などの癌を治療するために臨床的に使用されています。他の悪性腫瘍における潜在的な使用についても研究されています。

    産業: エピジェネティックな調節因子を標的とした新しい治療薬の開発に使用されています .

科学的研究の応用

Follicular Lymphoma (FL)

Tazemetostat has received FDA approval for the treatment of adult patients with relapsed or refractory follicular lymphoma who have EZH2 mutations. Clinical trials have shown promising results:

  • Phase II Trials : In a pivotal study involving 99 patients, the overall response rate (ORR) was approximately 69% among those with EZH2 mutations and 35% among wild-type patients . The treatment regimen consisted of 800 mg administered orally twice daily.
  • Case Studies : A review of three individual cases highlighted that patients experienced varying degrees of response, with some achieving stable disease for extended periods .

Epithelioid Sarcoma (ES)

Tazemetostat is also indicated for patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma who are not candidates for complete surgical resection. The drug's approval was based on its ability to induce tumor regression:

  • Efficacy : In clinical trials, the drug demonstrated an ORR of about 15%, with some patients maintaining responses for over six months .

Other Tumors

Emerging research is exploring the potential applications of tazemetostat in other malignancies, such as:

  • Non-Hodgkin Lymphoma : Currently under investigation in Phase II trials, tazemetostat may offer therapeutic benefits for various subtypes of non-Hodgkin lymphoma .
  • Pancreatic and Colorectal Cancers : Ongoing studies are assessing its efficacy in these cancers, particularly in cases harboring EZH2 mutations .

Safety Profile

The safety profile of tazemetostat has been generally favorable. Common adverse effects include:

  • Fatigue
  • Nausea
  • Anemia
  • Neutropenia

Serious adverse events have been noted but are relatively rare compared to the benefits observed in clinical efficacy .

Case Studies Summary

Case StudyPatient DemographicsTreatment ResponseDuration
Case 1Male, 50sStable disease>6 months
Case 2Female, 40sPartial response26 cycles
Case 3Male, 30sComplete response>6 months

These case studies illustrate the variability in patient response to tazemetostat, highlighting both its potential and the need for personalized treatment approaches.

作用機序

タゼメトスタット臭化水素酸塩は、リジン27(H3K27)でヒストンH3のメチル化に関与するヒストンメチルトランスフェラーゼであるEZH2の活性を阻害することによってその効果を発揮します。この阻害は、H3K27のトリメチル化を防ぎ、腫瘍の増殖を抑制する遺伝子の再活性化につながります。 関与する分子標的と経路には、ポリコーム抑制複合体2(PRC2)および細胞増殖と分化を調節するさまざまな下流シグナル伝達経路が含まれます .

類似の化合物:

    GSK126: 同様の作用機序を持つ別のEZH2阻害剤。

    EPZ-6438: 市販される前のタゼメトスタットの元の名称。

    CPI-1205: 癌治療のために調査されている選択的なEZH2阻害剤。

タゼメトスタット臭化水素酸塩の独自性: タゼメトスタット臭化水素酸塩は、EZH2に対する高い選択性と、酵素の野生型および変異型の両方を阻害する能力のために独特です。 この選択性は、特にEZH2変異を持つ癌の治療に効果的です .

類似化合物との比較

    GSK126: Another EZH2 inhibitor with similar mechanisms of action.

    EPZ-6438: The original name for Tazemetostat before it was marketed.

    CPI-1205: A selective EZH2 inhibitor under investigation for cancer treatment.

Uniqueness of Tazemetostat Hydrobromide: this compound is unique due to its high selectivity for EZH2 and its ability to inhibit both wild-type and mutant forms of the enzyme. This selectivity makes it particularly effective in treating cancers with EZH2 mutations .

生物活性

Tazemetostat hydrobromide, marketed as Tazverik, is a first-in-class oral selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in gene silencing and tumor progression. Approved by the FDA for certain cancers, including epithelioid sarcoma and relapsed/refractory follicular lymphoma with EZH2 mutations, tazemetostat exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Tazemetostat selectively inhibits EZH2 by competing with S-adenosylmethionine (SAM), leading to a reduction in trimethylation of lysine 27 on histone H3 (H3K27me3). This demethylation restores the expression of tumor suppressor genes and enhances immune response mechanisms. The drug has shown efficacy against various tumor types, particularly those with EZH2 mutations.

Key Mechanistic Insights

  • EZH2 Inhibition : Tazemetostat inhibits both wild-type and mutant EZH2, leading to decreased proliferation in EZH2-dependent tumors .
  • Histone Modification : Treatment results in a dose-dependent reduction in H3K27me3 levels, which correlates with antitumor activity .
  • Immune Modulation : The drug restores expression of MHC-I and MHC-II in EZH2-mutant lymphoma cells, potentially enhancing immune recognition of tumors .

Pharmacokinetics

Tazemetostat is characterized by rapid absorption and dose-proportional exposure. Its pharmacokinetic profile includes:

  • Bioavailability : Approximately 33% after oral administration.
  • Metabolism : Primarily metabolized by CYP3A to inactive metabolites (M1, M3, M5).
  • Excretion : Mainly excreted via feces; limited central nervous system penetration.
  • Half-life : Short half-life necessitating twice-daily dosing .

Table 1: Pharmacokinetic Parameters of Tazemetostat

ParameterValue
Oral Bioavailability33%
Metabolizing EnzymeCYP3A
Major MetabolitesM1, M3, M5
Excretion RouteFeces
Dosing Frequency800 mg twice daily

Case Studies

  • Epithelioid Sarcoma :
    • In a clinical trial involving patients with locally advanced or metastatic epithelioid sarcoma, tazemetostat demonstrated significant antitumor activity, leading to durable responses in some cases .
  • Follicular Lymphoma :
    • A phase II study assessed tazemetostat's efficacy in patients with relapsed/refractory follicular lymphoma. The objective response rate was notable among patients with EZH2 mutations, highlighting the drug's targeted action .

Table 2: Summary of Clinical Trial Findings

Cancer TypeStudy PhaseObjective Response RateNotable Outcomes
Epithelioid SarcomaPhase II30%Durable responses observed
Follicular LymphomaPhase II60% (EZH2 mut)Significant reduction in tumor size

Safety Profile

Tazemetostat is generally well-tolerated. Common adverse effects include fatigue, nausea, and decreased appetite. Serious adverse events are rare but may include liver enzyme elevations and hematological changes.

Table 3: Common Adverse Effects

Adverse EffectIncidence (%)
Fatigue30
Nausea20
Decreased Appetite15
Liver Enzyme Elevation<5

特性

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。